1-bromo-3-(tert-butoxy)-2,2-dimethylpropane

Description

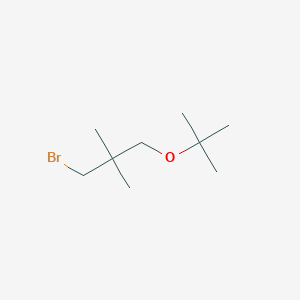

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFVQZBNAVUXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways to 1 Bromo 3 Tert Butoxy 2,2 Dimethylpropane

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, more readily available starting materials. bluffton.eduamazonaws.com For 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane, this process involves identifying the key chemical bonds that can be disconnected to reveal logical precursors.

The two primary disconnections for the target molecule are the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) bond of the ether.

C-Br Disconnection (Functional Group Interconversion): Disconnecting the C-Br bond points to a precursor alcohol, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol . This simplifies the final step of the synthesis to a bromination reaction of a primary alcohol.

C-O Disconnection (Ether Bond): Disconnecting the ether bond reveals two potential pathways. This disconnection leads back to 3-bromo-2,2-dimethylpropan-1-ol and a source for the tert-butyl group, such as isobutylene (B52900) or tert-butanol.

Combining these disconnections, a more fundamental and practical precursor is identified: 2,2-dimethylpropane-1,3-diol , commonly known as neopentyl glycol. This diol contains the core 2,2-dimethylpropane carbon skeleton. The synthetic strategy, therefore, involves the selective protection of one of the hydroxyl groups as a tert-butoxy (B1229062) ether, followed by the conversion of the remaining hydroxyl group into a bromide.

Step 1 (Etherification): Mono-etherification of 2,2-dimethylpropane-1,3-diol to form 3-(tert-butoxy)-2,2-dimethylpropan-1-ol.

Step 2 (Bromination): Regioselective bromination of the resulting alcohol to yield the final product, this compound.

Etherification Strategies for tert-Butoxy Group Installation

The introduction of the tert-butoxy group onto the neopentyl glycol backbone is a critical step that requires protecting one of the two primary hydroxyl groups.

Acid-Catalyzed Etherification Reactions of Precursor Alcohols

The formation of tert-butyl ethers from alcohols is commonly achieved through acid-catalyzed reactions with isobutylene or tert-butanol. mdpi.commdpi.com This method is effective for creating the intermediate, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol, from neopentyl glycol.

The reaction mechanism involves the protonation of the alkylating agent (isobutylene or tert-butanol) by a strong acid catalyst to form the relatively stable tert-butyl carbocation. This carbocation then acts as an electrophile and is attacked by the nucleophilic oxygen of a hydroxyl group on the neopentyl glycol molecule. A final deprotonation step yields the ether product. mdpi.com

Key parameters for this reaction include the choice of catalyst and reaction conditions, which must be optimized to favor the formation of the mono-ether over the di-ether byproduct.

| Parameter | Description |

| Alkylating Agent | Tert-butanol or isobutylene. |

| Catalyst | Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). mdpi.com |

| Reaction Control | The ratio of neopentyl glycol to the alkylating agent is controlled to maximize the yield of the mono-substituted product and minimize the formation of the di-tert-butoxy derivative. |

| Byproduct | Water is generated during the reaction, which can affect the equilibrium. researchgate.net |

Investigation of Alternative Ether Synthesis Methodologies

While acid-catalyzed etherification is a primary route, other methods for ether synthesis can be considered. The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with a primary alkyl halide. In this context, one could envision reacting the mono-sodium salt of neopentyl glycol with a tert-butyl halide. However, this approach is generally inefficient for producing tert-butyl ethers. The strong base required to form the alkoxide would promote the E2 elimination of the tert-butyl halide (a tertiary halide) to form isobutylene, rather than the desired SN2 substitution.

Regioselective Bromination of Precursor Alcohols

The final step in the proposed synthesis is the conversion of the primary alcohol, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol, into the target alkyl bromide. The key challenge in this step is to avoid skeletal rearrangements that are common with neopentyl-type substrates.

Reagents and Reaction Conditions for Bromination

Several standard reagents are available for the conversion of primary alcohols to alkyl bromides. The choice of reagent is critical to ensure a high yield of the desired unrearranged product.

| Reagent | Reaction Name | Typical Conditions | Suitability |

| Phosphorus tribromide (PBr₃) | N/A | Typically performed in a non-polar solvent like diethyl ether or dichloromethane (B109758), often at low temperatures (e.g., 0 °C). Pyridine (B92270) may be added to neutralize the HBr byproduct. afinitica.com | High. Favors an Sₙ2 mechanism, which minimizes carbocation rearrangement. afinitica.com |

| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel reaction | Performed in an inert solvent such as dichloromethane or acetonitrile (B52724). | High. Proceeds via an Sₙ2 pathway, effectively preventing rearrangement. |

| Thionyl bromide (SOBr₂) | N/A | Often carried out in the presence of a base like pyridine to scavenge the generated acid. | Moderate to High. Generally proceeds via an Sₙ2-like mechanism, but care must be taken with conditions. |

| Concentrated Hydrobromic Acid (HBr) | N/A | Requires heating with the concentrated acid. | Low. Promotes an Sₙ1 mechanism, which is highly likely to lead to carbocation rearrangement. pearson.com |

Mechanistic Aspects of Bromination Processes, including Potential Rearrangements

The substrate, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol, has a neopentyl-like structure at the reacting end. Neopentyl systems are notoriously susceptible to carbocation rearrangements. pearson.com

When neopentyl alcohol or its derivatives are treated with hydrohalic acids like HBr, the reaction proceeds through an Sₙ1-like pathway. pearson.comdoubtnut.com The process involves:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to generate a primary carbocation.

This primary carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. pearson.comquora.com

The bromide ion then attacks this rearranged carbocation, leading to a rearranged alkyl bromide product instead of the desired 1-bromo-2,2-dimethylpropane (B145997) structure. pearson.com

To successfully synthesize this compound, it is imperative to use reaction conditions that follow an Sₙ2 mechanism. Reagents like phosphorus tribromide (PBr₃) or those used in the Appel reaction (CBr₄/PPh₃) are effective because they avoid the formation of a discrete carbocation intermediate. afinitica.com In these reactions, the hydroxyl group is first converted into a better leaving group (e.g., an O-phosphonium or O-phosphorus species). This leaving group is then displaced by the bromide ion in a single, concerted backside attack, preserving the original carbon skeleton and yielding the desired unrearranged product. afinitica.com

Optimization of Synthetic Yields and Purity Profiles

Advanced Purification Techniques for Laboratory-Scale Synthesis

After the reaction is complete, the crude product contains the desired this compound along with unreacted starting materials, reagents, and byproducts. Achieving high purity on a laboratory scale necessitates a multi-step purification approach.

Aqueous Workup: The initial purification step typically involves an extractive workup. The reaction mixture is diluted with an organic solvent and washed with water or brine to remove water-soluble impurities. If an acidic reagent like PBr(_3) was used, a wash with a mild aqueous base, such as sodium bicarbonate solution, is crucial to neutralize any remaining acid and facilitate its removal.

Distillation: For volatile liquid compounds, distillation is a powerful technique for purification. reachemchemicals.com Given the molecular weight of the target compound, simple distillation may not be sufficient to separate it from impurities with close boiling points. Fractional distillation under reduced pressure (vacuum distillation) is the preferred method. Lowering the pressure reduces the boiling point of the compound, preventing potential thermal decomposition and allowing for finer separation from less volatile or more volatile impurities.

Chromatography: For achieving the highest levels of purity, flash column chromatography is indispensable. rochester.edu This technique separates compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for compounds of this type.

Mobile Phase (Eluent): A non-polar solvent system is required. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is typically used. The optimal solvent ratio is determined beforehand using thin-layer chromatography (TLC) to ensure good separation between the product and any impurities.

Alternative Methods: For particularly challenging separations of non-polar compounds, normal-phase chromatography on alumina (B75360) or non-aqueous reverse-phase chromatography can be effective alternatives. researchgate.net

The following table details advanced purification techniques applicable to the synthesis.

| Purification Technique | Principle of Separation | Specific Application |

| Aqueous Workup | Partitioning between immiscible aqueous and organic phases. | Removal of water-soluble reagents, salts, and acidic/basic byproducts. |

| Vacuum Fractional Distillation | Separation based on differences in boiling points at reduced pressure. | Bulk purification to remove impurities with significantly different volatilities; prevents thermal degradation. |

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). rochester.edu | Final purification step to remove structurally similar byproducts and baseline impurities. |

Mechanistic Investigations of 1 Bromo 3 Tert Butoxy 2,2 Dimethylpropane Reactions

Elimination Reactions: E1 and E2 Pathways

Standard beta-elimination reactions, both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), are structurally impossible for 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane. Both mechanisms require the presence of a hydrogen atom on the carbon adjacent (beta) to the carbon bearing the leaving group. pharmaguideline.com In this molecule, the beta-carbon is a quaternary carbon, bonded to two methyl groups and another carbon, and thus has no beta-hydrogens to be abstracted by a base. askfilo.comvaia.com

Direct competition between substitution and beta-elimination does not occur due to the lack of beta-hydrogens. vaia.com However, an E1-type elimination can take place after the carbocation rearrangement that occurs under SN1 conditions. stackexchange.com Once the stable tertiary carbocation is formed, it faces two possible fates: it can be trapped by a nucleophile (the SN1 product) or it can lose a proton from an adjacent carbon to form an alkene (the E1 product). askthenerd.com Therefore, the competition is not between SN1 and a direct E1 pathway from the starting material, but rather between the subsequent steps of nucleophilic attack and deprotonation on the rearranged carbocation. This competition is influenced by factors such as the basicity of the nucleophile/solvent and the temperature.

Elimination becomes possible only from the rearranged tertiary carbocation. The 1,2-methyl shift results in the carbocation: (CH₃)₂C⁺-CH(CH₃)-CH₂-O-C(CH₃)₃. This intermediate has two different types of adjacent protons that can be removed, leading to two possible regioisomeric alkene products.

The regioselectivity of this E1 reaction is governed by Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.commasterorganicchemistry.com This involves the removal of a proton from the carbon atom that has fewer hydrogen atoms. chadsprep.com

Zaitsev Product (Major) : Removal of the proton from the internal methine (-CH-) group yields the more substituted tetrasubstituted alkene.

Hofmann Product (Minor) : Removal of a proton from one of the terminal methyl (-CH₃) groups yields the less substituted disubstituted alkene. masterorganicchemistry.com

Stereoselectivity is not a factor for the major Zaitsev product as the double bond is within a symmetrically substituted isopropyl group.

Table 2: Potential Elimination Products from Rearranged Carbocation

| Product Name | Structure | Type | Predicted Yield |

| 2-(tert-butoxymethyl)-3-methylbut-2-ene | (CH₃)₂C=C(CH₃)CH₂OC(CH₃)₃ | Zaitsev (Major) | High |

| 2-(tert-butoxymethyl)-3-methylbut-1-ene | CH₂=C(CH(CH₃)₂)CH₂OC(CH₃)₃ | Hofmann (Minor) | Low |

Rearrangement Reactions Involving Carbocation Intermediates

The structure of this compound, being a primary alkyl halide with a quaternary carbon atom adjacent to the bromine-bearing carbon, heavily dictates its behavior in reactions that proceed through carbocation intermediates, such as the Sₙ1 reaction. The formation of a primary carbocation is energetically unfavorable due to its inherent instability.

Under Sₙ1 conditions, the initial step would be the slow dissociation of the bromide ion to form a primary carbocation. However, this primary carbocation is immediately susceptible to rearrangement to achieve a more stable electronic configuration. A rapid 1,2-alkyl shift, specifically a methyl shift, occurs where one of the adjacent methyl groups migrates with its pair of electrons to the electron-deficient primary carbon. This concerted rearrangement results in the formation of a significantly more stable tertiary carbocation. The subsequent attack by a nucleophile would then occur at this new tertiary center, leading to a product with a rearranged carbon skeleton.

Table 1: Stability of Carbocation Intermediates This interactive table outlines the relative stability of the carbocations involved in the rearrangement process.

| Carbocation Type | Structure | Relative Stability |

| Primary (Initial) | (CH₃)₂C(CH₂OtBu)C⁺H₂ | Least Stable |

| Tertiary (Rearranged) | (CH₃)C⁺(CH₂OtBu)CH₂CH₃ | Most Stable |

Radical Reactions and Organometallic Coupling Processes

Radical Reactions

This compound can participate in free-radical reactions, typically initiated by light or a radical initiator. A key example is radical substitution, which proceeds via a chain mechanism involving three distinct stages:

Initiation: Homolytic cleavage of a bromine molecule (Br₂) by UV light generates two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the alkane substrate to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.

Due to the presence of multiple hydrogen atoms, a mixture of products can be formed, although the substitution at the primary carbon is often favored.

Organometallic Coupling Processes

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, such as Grignard reagents. The reaction with magnesium metal in anhydrous ether would yield the corresponding Grignard reagent, [3-(tert-butoxy)-2,2-dimethylpropyl]magnesium bromide.

This organometallic intermediate can then be used in various cross-coupling reactions to form new carbon-carbon bonds. However, the significant steric hindrance of the neopentyl group presents a considerable challenge for these reactions.

Kumada Coupling: This reaction involves the coupling of the Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. While effective for many substrates, the steric bulk of the neopentyl Grignard reagent can significantly slow the rate of transmetalation and reductive elimination steps in the catalytic cycle.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound is coupled with an organic halide. The Grignard reagent derived from this compound could be converted to a boronic acid or boronate ester. Subsequent palladium-catalyzed coupling with an aryl or vinyl halide would still face challenges due to steric hindrance, often requiring specialized, bulky phosphine (B1218219) ligands to facilitate the reaction and prevent side reactions like β-hydride elimination (though not possible for this specific substrate).

Table 2: Overview of Potential Organometallic Reactions This interactive table summarizes potential coupling reactions and the associated challenges.

| Coupling Reaction | Reagents | Catalyst | Key Challenge |

| Grignard Formation | Mg, dry ether | None | Formation can be slow |

| Kumada Coupling | Ar-X, Grignard | Ni or Pd complexes | Steric hindrance slows catalytic cycle |

| Suzuki Coupling | Ar-B(OR)₂, Base | Pd complexes | Steric hindrance requires specialized ligands |

Selective Transformations and Cleavage of the tert-Butoxy (B1229062) Group

The tert-butoxy group in this compound acts as a protective group for the alcohol functionality. Its removal (deprotection) to reveal the primary alcohol is a key transformation. The challenge lies in achieving this cleavage selectively without disturbing the carbon-bromine bond.

Various methods have been developed for the cleavage of tert-butyl ethers, with selectivity depending on the chosen reagents and conditions.

Lewis Acid Catalysis: Certain Lewis acids can promote the cleavage of the tert-butyl ether. For instance, a system like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile (B52724) has been reported to selectively cleave tert-butyl esters and could potentially be adapted for tert-butyl ethers. wikipedia.org The mechanism involves coordination of the Lewis acid to the ether oxygen, facilitating the departure of the stable tert-butyl cation.

Protic Acids: Strong protic acids like trifluoroacetic acid (TFA) can readily cleave tert-butyl ethers. However, these harsh conditions may also promote side reactions involving the alkyl bromide, such as elimination or substitution, making this method less selective.

Silica (B1680970) Gel: Heating in the presence of silica gel in a non-polar solvent like toluene (B28343) has been reported as a mild method for cleaving tert-butyl esters, and this approach may offer selectivity for the ether cleavage over the C-Br bond.

Table 3: Methods for Selective Cleavage of the tert-Butoxy Group This interactive table compares different deprotection strategies.

| Reagent System | Conditions | Selectivity | Reference |

| CeCl₃·7H₂O / NaI | Refluxing Acetonitrile | High for tert-butyl group over other functionalities | wikipedia.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758), Room Temp. | Low; risk of side reactions at C-Br bond | N/A |

| Silica Gel | Refluxing Toluene | Moderate to good; mild conditions | N/A |

Advanced Applications in Complex Molecular Synthesis

Role as a Versatile Alkylating Agent in Organic Transformations

Alkylating agents are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Primary alkyl bromides, such as the one present in this molecule, are effective electrophiles in nucleophilic substitution reactions. The neopentyl structure, with two methyl groups on the carbon adjacent to the bromine-bearing carbon, introduces significant steric hindrance. This steric bulk is known to dramatically slow down SN2 reactions for analogous compounds like neopentyl bromide (1-bromo-2,2-dimethylpropane). wikipedia.org Consequently, while it can function as an alkylating agent, its reactivity would be expected to be considerably lower than less hindered primary alkyl halides, and it may be more prone to rearrangement under certain conditions.

Building Block in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry and materials science. researchgate.netnih.gov Alkyl halides are often used to introduce alkyl chains onto nitrogen, oxygen, or sulfur atoms within a heterocyclic ring or during the construction of the ring itself. In principle, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane could be used to N-alkylate a nitrogen-containing heterocycle. The tert-butoxy (B1229062) group serves as a bulky, acid-labile protecting group, which could be removed in a later synthetic step to reveal a hydroxyl group. However, no specific examples of its use in the synthesis of heterocyclic compounds have been identified in the literature.

Precursor for Advanced Polymeric Materials and Functional Molecules

The synthesis of advanced polymers and functional materials often requires bifunctional monomers that can be incorporated into a polymer chain. The presence of a bromo group allows for potential initiation or termination in certain types of polymerization, or for post-polymerization modification. The tert-butoxy group could impart specific solubility properties to a polymer or could be deprotected to yield a functional hydroxyl group, which could then be used for further reactions, such as grafting or cross-linking. Despite this potential, there is no available research detailing the use of this compound as a monomer or precursor for polymeric materials.

Application in Bioactive Scaffold Construction

The construction of bioactive scaffolds for pharmaceuticals and agrochemicals relies on the use of versatile building blocks to create complex molecular architectures.

Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are the building blocks for active pharmaceutical ingredients (APIs). The neopentyl and tert-butoxy motifs are found in various drug molecules. A compound like this compound could theoretically be used to introduce the 3-(tert-butoxy)-2,2-dimethylpropyl group into a larger molecule. The tert-butoxy group can act as a protecting group for an alcohol functionality, which is a common feature in many pharmaceuticals. However, searches of chemical and pharmaceutical literature did not yield specific instances where this compound is used as an intermediate in the synthesis of known pharmaceuticals. nbinno.com

Contributions to Agrochemical Research

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of novel chemical entities. Halogenated compounds are frequently used in this field. While the structure of this compound contains features that could be of interest in agrochemical design, there is no documented research reporting its synthesis or testing for agrochemical applications.

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane, distinct signals corresponding to the different sets of non-equivalent protons are expected. The tert-butyl group protons would appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling. The two methylene (B1212753) groups (-CH₂-) would each produce a singlet as well, as they are not adjacent to any protons that would cause splitting. The integration of these signals would correspond to the number of protons in each group.

Based on the analysis of similar structures, the predicted chemical shifts (δ) in parts per million (ppm) are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet | 9H |

| -C(CH₃)₂- | ~1.0 | Singlet | 6H |

| -CH₂-O- | ~3.3 | Singlet | 2H |

| -CH₂-Br | ~3.4 | Singlet | 2H |

This is an interactive data table. You can sort and filter the data as needed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Predicted chemical shifts for the carbon atoms are detailed in the table below:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₃C- | ~28 |

| -C(CH₃)₂- | ~22 |

| -C (CH₃)₂- | ~36 |

| -O-C (CH₃)₃ | ~73 |

| -CH₂-O- | ~70 |

| -CH₂-Br | ~40 |

This is an interactive data table. You can sort and filter the data as needed.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For more complex molecules where one-dimensional NMR spectra may be ambiguous, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. While the structure of this compound is relatively straightforward and may not necessitate extensive 2D NMR analysis for basic structural confirmation, these techniques would be invaluable for definitively assigning each proton and carbon signal and confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺), although it may be weak due to the instability of the initial ion. A characteristic feature would be the presence of two peaks for bromine-containing fragments, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an approximate 1:1 ratio.

A prominent fragmentation pathway would likely involve the loss of a tert-butyl group, leading to a stable tert-butyl cation, which would be observed as a base peak at m/z 57. Other significant fragments would arise from cleavage of the C-C and C-O bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This precise mass measurement serves as a powerful confirmation of the compound's identity.

Isotopic Abundance Analysis for Bromine-Containing Fragments

Mass spectrometry is a pivotal technique for the structural elucidation of this compound, largely due to the distinct isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br). nist.govnih.gov This near-equal distribution results in a characteristic pattern for any bromine-containing ion in a mass spectrum, which appears as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This doublet is referred to as the M and M+2 peaks.

For this compound (C₉H₁₉BrO), the molecular ion peak would appear as a doublet at m/z values corresponding to the molecular weights calculated with each bromine isotope. The fragmentation of the molecular ion also produces smaller, bromine-containing fragments that retain this distinctive isotopic pattern. docbrown.infolibretexts.org

Common fragmentation patterns for alkyl halides involve the cleavage of the carbon-bromine bond or the carbon-carbon bond adjacent to the halogen. libretexts.org For this compound, the loss of a tert-butyl group is also a likely fragmentation pathway.

Table 1: Predicted Bromine-Containing Fragments and their Isotopic Peaks

| Fragment Ion Formula | Description | m/z of ⁷⁹Br Peak (M) | m/z of ⁸¹Br Peak (M+2) |

|---|---|---|---|

| [C₉H₁₉BrO]⁺ | Molecular Ion | 222.06 | 224.06 |

| [C₅H₁₀Br]⁺ | Loss of tert-butoxy (B1229062) radical | 149.00 | 151.00 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by absorptions corresponding to its alkane, ether, and alkyl bromide functionalities.

The spectrum would be dominated by strong C-H stretching and bending vibrations from the numerous methyl and methylene groups. docbrown.info The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band in the fingerprint region. docbrown.info The carbon-bromine (C-Br) bond, being weaker and involving a heavier atom, absorbs at lower wavenumbers. docbrown.info The absence of bands in the characteristic regions for hydroxyl (-OH, ~3200-3600 cm⁻¹), carbonyl (C=O, ~1650-1750 cm⁻¹), or alkene (C=C, ~1600-1680 cm⁻¹) groups confirms the structure's saturation and the absence of these functionalities. docbrown.infodocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H stretch | 2850 - 2975 | Strong |

| Alkane | C-H bend (CH₂, CH₃) | 1370 - 1470 | Medium |

| tert-butyl group | Skeletal vibrations | ~1250 and ~1365 | Strong |

| Ether | C-O stretch | 1050 - 1150 | Strong |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination (if applicable)

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For a volatile and relatively nonpolar substance like this compound, gas chromatography and high-performance liquid chromatography are the primary methods used.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on differences in the components' boiling points and their interactions with the stationary phase. hzdr.de

For purity assessment of this compound, a nonpolar or medium-polarity capillary column, such as one with a dimethylpolysiloxane (DMPS) stationary phase, would be suitable. gwu.edu The presence of impurities, such as starting materials or byproducts from its synthesis, would be indicated by additional peaks in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of these impurities based on their mass spectra and fragmentation patterns. semanticscholar.organalytice.com

Table 3: Typical Gas Chromatography (GC) Parameters

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-1, Rxi-5ms) |

| Stationary Phase | 5% Phenyl Polysiloxane / 95% Dimethyl Polysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial hold at a low temperature (e.g., 50 °C), followed by a ramp to a higher temperature (e.g., 250 °C) |

High-performance liquid chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. While GC is often preferred for volatile compounds, HPLC can be used for purity analysis, especially for detecting non-volatile impurities.

Due to the lack of a strong UV-absorbing chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. A normal-phase HPLC method, using a nonpolar solvent like hexane as the mobile phase and a polar stationary phase like silica (B1680970), could effectively separate the target compound from more polar impurities. Conversely, a reversed-phase method (polar mobile phase, nonpolar stationary phase) would be suitable for resolving it from less polar contaminants. researchgate.net

Table 4: Potential High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Normal-Phase | Reversed-Phase |

|---|---|---|

| Column | Silica, Diol | C18, C8 |

| Mobile Phase | Hexane/Ethyl Acetate (B1210297) gradient | Acetonitrile (B52724)/Water gradient |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 3-bromo-2,2-dimethylpropanol with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) at 80–100°C. The tert-butoxy group is introduced via nucleophilic substitution, with heating enhancing reaction efficiency .

- Route 2 : Use sodium tert-butoxide with 3-bromo-2,2-dimethylpropyl chloride in anhydrous tetrahydrofuran (THF) at 0–25°C. This method avoids competing elimination by maintaining low temperatures and inert conditions .

- Critical Factors :

- Acid-catalyzed routes may require prolonged reflux, risking decomposition of the tert-butoxy group.

- Anhydrous conditions in Route 2 prevent hydrolysis of the alkyl halide, improving yield (>75% reported) .

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Distillation : Due to its boiling point (~170°C), fractional distillation under reduced pressure (e.g., 30–50 mmHg) minimizes thermal degradation .

- Solvent Extraction : Partition between diethyl ether and water removes unreacted tert-butyl alcohol or inorganic salts.

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 9:1) resolves minor by-products like elimination derivatives .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy and dimethyl groups influence SN2 reactivity?

- Mechanistic Insight :

- The bulky tert-butoxy group at C3 and two methyl groups at C2 create significant steric hindrance, disfavoring bimolecular substitution (SN2). This shifts reactivity toward SN1 mechanisms or elimination (E2) in polar protic solvents .

- Example : In reactions with KCN, <10% substitution yield is observed, while tert-butoxide promotes β-hydride elimination to form alkenes as major products .

- Experimental Design : Compare reaction outcomes (substitution vs. elimination) using varying nucleophiles (e.g., I⁻ vs. HS⁻) and solvents (DMSO vs. ethanol) .

Q. What advanced analytical methods resolve structural ambiguities in this compound?

- Techniques :

- NMR Spectroscopy : ¹³C NMR confirms the tert-butoxy group (δ 72–74 ppm for quaternary C) and brominated C1 (δ 35–40 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₇H₁₅BrO⁺: 197.0305 Da) distinguishes it from isomers like 1-bromo-2-(tert-butoxy)propane .

- IR Spectroscopy : Absence of OH stretches (~3200 cm⁻¹) confirms successful etherification .

Q. How do solvent polarity and temperature affect elimination vs. substitution pathways?

- Case Study :

- In polar aprotic solvents (DMF, DMSO), SN2 pathways dominate at 25°C, but yields remain low (<20%) due to steric hindrance.

- In ethanol at 80°C, E2 elimination becomes predominant (>60% alkene formation) via dehydrohalogenation .

- Optimization Strategy : Use kinetic studies (time-resolved GC-MS) to map reaction coordinate diagrams and identify transition-state preferences .

Q. How can conflicting literature reports on synthesis catalysts be resolved?

- Contradictions : Some studies favor acid catalysis (H₂SO₄), while others report higher yields with Lewis acids (ZnCl₂) .

- Resolution Approach :

- Conduct a Design of Experiments (DoE) varying catalyst type, concentration, and temperature.

- Key Finding : ZnCl₂ enhances electrophilicity of the brominated carbon, improving substitution yield by 15% compared to H₂SO₄ under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.